molecular formula C7H7N3O2S B1442185 1-Azido-4-(methanesulfonyl)benzene CAS No. 85862-86-8

1-Azido-4-(methanesulfonyl)benzene

Cat. No. B1442185
CAS RN: 85862-86-8
M. Wt: 197.22 g/mol
InChI Key: HZFMOHIBTBOZRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Azido-4-(methanesulfonyl)benzene is C7H7N3O2S, and its molecular weight is 197.22 g/mol. The InChI key is HZFMOHIBTBOZRU-UHFFFAOYSA-N.


Chemical Reactions Analysis

The azide group in this compound makes it highly reactive. Organic azides are known to undergo several reactions, including the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

Scientific Research Applications

Synthesis:

  • Formation of Azido Derivatives and Epoxides : The compound is instrumental in the formation of azido derivatives. For instance, tri-O-methanesulfonyl derivatives of certain compounds undergo selective substitution to yield 4-azido derivatives. These derivatives are subsequently converted into 2,3-anhydro compounds, indicating the compound's role in the synthesis of complex organic structures (Dick & Jones, 1966).

  • Alkylation of Olefins : Methanesulfonic acid (MSA), closely related to the methanesulfonyl group in the compound, is used as a catalyst for the alkylation of long-chain olefins with benzene. This process is an environmentally friendly alkylation route due to MSA's biodegradability and the possibility of recycling (Luong et al., 2004).

  • Photochemical Reactions and Ring-Expansion : The compound is involved in complex photochemical reactions leading to the formation of new compounds like 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide. These reactions are crucial for understanding the behavior of azides in photochemical settings (Still & Leong, 1980).

Catalysis:

  • Sulfonylation of Substituted Benzenes : The compound is relevant in the sulfonylation of substituted benzenes, where methanesulfonyl chloride, a derivative of the compound, is used with zinc-exchanged zeolites as a catalyst. This process is significant for its high selectivity and activity, demonstrating the compound's role in enhancing catalytic reactions (Laidlaw et al., 2002).

  • Vicarious Nucleophilic Substitutions : The compound is involved in vicarious nucleophilic substitution reactions, particularly in benzene rings activated by sulfur-based electron-withdrawing groups. This process opens up new possibilities for the exploration of VNS reactions on compounds activated with such groups (Lemek et al., 2008).

properties

IUPAC Name

1-azido-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFMOHIBTBOZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728659
Record name 1-Azido-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85862-86-8
Record name 1-Azido-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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